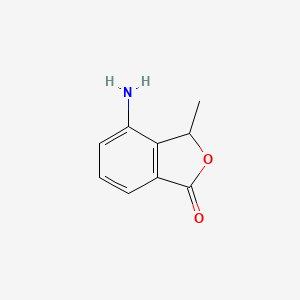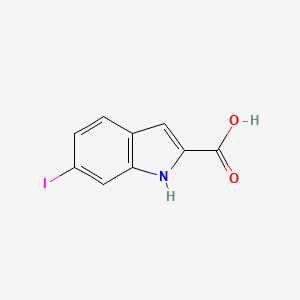
6-iodo-1H-indole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-iodo-1H-indole-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives are synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1H-Indole-2-carboxylic acid, which has a molecular weight of 161.1574 . The structure of indole derivatives can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The condensation reaction of 34 with tyramine was correspondingly productive, affording 35 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of 1H-Indole-2-carboxylic acid . The latter has a molecular weight of 161.16 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
6-Iodo-1H-indole-2-carboxylic acid is a compound of interest in chemical synthesis. For instance, Marchelli, Hutzinger, and Heacock (1969) described the synthesis of hydroxyindole-3-carboxylic acids, which are closely related to indole-2-carboxylic acid derivatives. They highlighted the significance of these compounds in biology and medicine, emphasizing their importance in plant and animal metabolism (Marchelli et al., 1969).
Biological Activity
The biological activity of indole-2-carboxylic acid derivatives, which are structurally similar to this compound, has been a focus due to their therapeutic potential. Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, suggesting their potential in developing new therapeutic agents (Raju et al., 2015).
Practical Synthesis for Large Scale Production
Gallou et al. (2004) developed a practical synthesis method for 2-aryl-indole-6-carboxylic acids, which is efficient, cost-effective, and suitable for large-scale production. This synthesis method could potentially be applicable or adaptable for the synthesis of this compound derivatives (Gallou et al., 2004).
Oxidation Chemistry
The oxidation chemistry of indole-2-carboxylic acid, closely related to this compound, has been studied by Goyal and Sangal (2005). They investigated the products formed during electrooxidation, providing insights into the redox mechanism of these compounds in neutral aqueous medium (Goyal & Sangal, 2005).
Synthesis of Key Intermediates
Mayes et al. (2010) described the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV. This research underlines the importance of such indole derivatives in the development of inhibitors for significant medical targets like HIV (Mayes et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 6-Iodo-1H-Indole-2-Carboxylic Acid is HIV-1 integrase , a key enzyme in the viral life cycle . This enzyme plays a crucial role in the integration of the viral DNA into the host genome, making it an important antiviral target .
Mode of Action
This compound inhibits the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate with two Mg2+ ions within the active site of integrase . This interaction effectively inhibits the enzyme’s function, thereby impairing the viral replication process .
Biochemical Pathways
It is known that the compound interferes with the viral life cycle by inhibiting the action of hiv-1 integrase . This disruption prevents the integration of the viral DNA into the host genome, effectively halting the replication of the virus .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The inhibition of HIV-1 integrase by this compound results in the impairment of the viral replication process . By preventing the integration of the viral DNA into the host genome, the compound effectively halts the replication of the virus . This can lead to a decrease in viral load and potentially slow the progression of HIV infection .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The indole nucleus of 6-Iodo-1H-indole-2-carboxylic Acid has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives . It has been observed to chelate with two Mg 2+ ions within the active site of integrase .
Cellular Effects
This compound has been found to inhibit the strand transfer of integrase . This inhibition can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its indole nucleus chelating with two Mg 2+ ions within the active site of integrase . This interaction can lead to changes in gene expression and enzyme inhibition or activation .
Eigenschaften
IUPAC Name |
6-iodo-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSYKFHQMUBJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
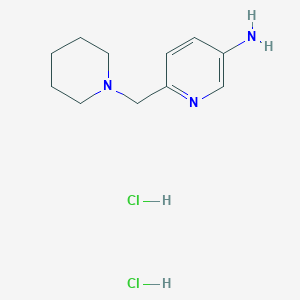
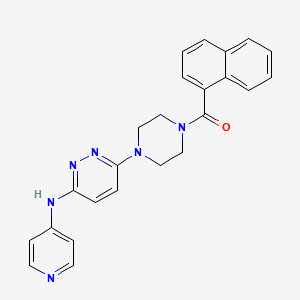
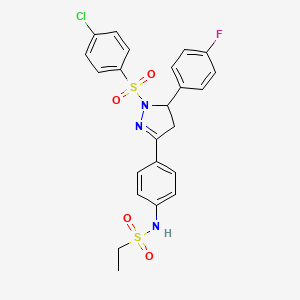
![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)
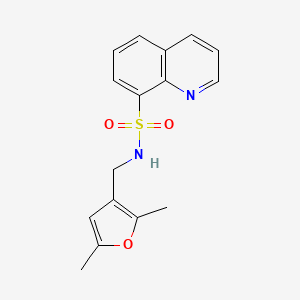
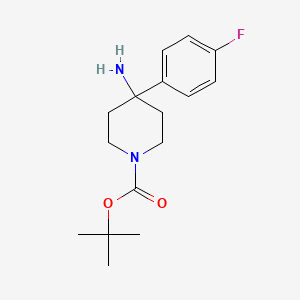
![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)
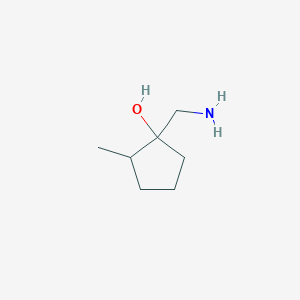
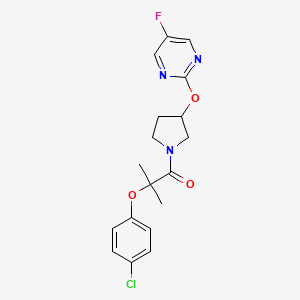
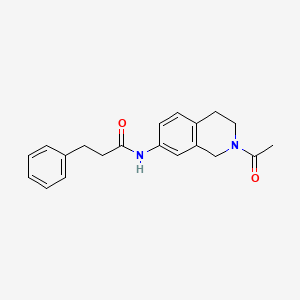
![(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2848447.png)
![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2848451.png)
